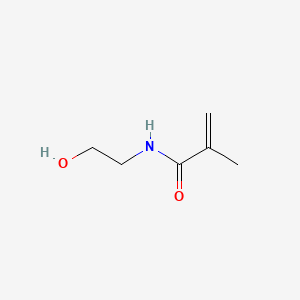

N-(2-Hydroxyethyl)methacrylamide

Overview

Description

N-(2-Hydroxyethyl)methacrylamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)methacrylamide (HEMA) is primarily used in the synthesis of polymers for drug delivery systems . Its primary targets are therefore the cells or tissues where the drug is intended to be delivered. In one study, HEMA was used to prepare polymers for transport and delivery in pancreatic cell lines .

Mode of Action

HEMA interacts with its targets through the polymers it forms. These polymers can be attached to dyes, radiolabels, or drugs, such as the anticancer drug gemcitabine . The polymers are internalized by the target cells, delivering the attached substances directly to the cells .

Biochemical Pathways

The exact biochemical pathways affected by HEMA depend on the substances attached to the polymers it forms. For example, when gemcitabine is attached, the polymers can affect pathways related to cancer cell proliferation .

Pharmacokinetics

For example, the optimal nanoparticle size for the highest cellular uptake is around 50 nm or even lower .

Result of Action

The result of HEMA’s action depends on the substances attached to its polymers. In the case of gemcitabine-loaded polymers, they were found to be toxic to MIA PaCa-2 cells, a pancreatic cancer cell line, and effective in reducing the volume of MIA PaCa-2 spheroids .

Action Environment

The action, efficacy, and stability of HEMA can be influenced by various environmental factors. For instance, the synthesis of HEMA involves the reaction of methacrylic chloride with ethanolamine . The concentrations of these reactants, as well as the reaction conditions, can affect the properties of the resulting HEMA. Additionally, the physical properties of the polymers formed by HEMA, such as their size and molar mass, can be influenced by the concentrations of HEMA and other monomers used in the polymerization process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)methacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution Reactions: The hydroxyl group can participate in substitution reactions with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions[][1].

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Reagents like acyl chlorides or anhydrides can be used for esterification.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed[][1].

Major Products Formed:

Polymerization: Poly(this compound) and copolymers with other monomers.

Substitution Reactions: Ester derivatives and other substituted products.

Oxidation and Reduction: Oxidized or reduced forms of the compound[][1].

Scientific Research Applications

N-(2-Hydroxyethyl)methacrylamide has numerous applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.

Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

Medicine: Utilized in the formulation of contact lenses, wound dressings, and other medical devices.

Industry:Comparison with Similar Compounds

N-(2-Hydroxypropyl)methacrylamide: Similar in structure but with a propyl group instead of an ethyl group.

2-Hydroxyethyl methacrylate: Contains a methacrylate group but lacks the amide functionality.

N-(2-Hydroxyethyl)maleimide: Contains a maleimide group instead of a methacrylamide group

Uniqueness: N-(2-Hydroxyethyl)methacrylamide is unique due to its combination of hydroxyl and amide functionalities, which provide distinct chemical reactivity and compatibility with various applications. Its ability to form hydrogels and other polymeric materials with desirable properties makes it a valuable compound in both research and industry .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCJIBOZTKGXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26007-78-3 | |

| Record name | 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10436593 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-56-2 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)METHACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is HEMAm a popular choice for creating thermosensitive polymers for drug delivery?

A1: HEMAm exhibits thermosensitive behavior in aqueous solutions, meaning its solubility changes with temperature. This property makes it ideal for creating polymers that form micelles - tiny spheres that can encapsulate drugs. These micelles self-assemble above a specific temperature, known as the critical micelle temperature (CMT), and can dissociate at physiological temperature (37°C), releasing the drug payload. [, , ]

Q2: Can the degradation time of HEMAm-based micelles be controlled?

A2: Yes, the degradation time of HEMAm-based micelles can be tailored by incorporating oligolactates. For instance, incorporating N-(2-hydroxyethyl)methacrylamide-oligolactates (HEMAm-Lac(n)) with varying lactate chain lengths allows fine-tuning of the degradation rate. [] Researchers have designed micelles with a degradation time of approximately one day, making them suitable for controlled drug release. []

Q3: How does the copolymerization of HEMAm with other monomers impact its properties?

A3: Copolymerization with other monomers like 2-hydroxyethyl methacrylate (HEMA) and 4-t-butyl-2-hydroxycyclohexyl methacrylate (TBCM) allows for the creation of hydrogels with a wide range of mechanical and physical properties. By adjusting the composition of these copolymers, researchers can fine-tune the water content, strength, oxygen permeability, and tear strength of the resulting hydrogels. [] This versatility makes HEMAm copolymers suitable for diverse applications, including contact lenses and drug delivery systems.

Q4: Can HEMAm be used to create hydrogels with specific biological properties?

A4: Yes, HEMAm can be utilized to synthesize glycopolymers with potential for ionotropic gelation. This process involves the RAFT copolymerization of alginate-derived macromonomers with HEMAm. Specifically, incorporating (1→4)-α-L-guluronan grafts into the HEMAm polymer enables the formation of soft hydrogels in the presence of Ca2+ ions. [] This type of hydrogel holds promise for applications requiring biocompatible and biodegradable materials, such as tissue engineering and regenerative medicine.

Q5: Are there any known limitations to using HEMAm in biomedical applications?

A5: While HEMAm offers numerous advantages, challenges remain in achieving optimal drug delivery using HEMAm-based micelles. One challenge is the potential for premature drug release before reaching the target site. Research indicates that even with core-crosslinked micelles designed for enhanced stability, rapid release or extraction of the encapsulated drug (e.g., paclitaxel) can occur. [] This highlights the need for further research to optimize drug loading and micelle design for improved drug retention and targeted delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)